molecular formula C22H21FN4O4 B2699041 N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034367-76-3

N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No. B2699041
CAS RN: 2034367-76-3
M. Wt: 424.432
InChI Key: HNOWHOCBHCULEP-UHFFFAOYSA-N
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Description

N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O4 and its molecular weight is 424.432. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Phenylglycinol-derived oxazolopiperidone lactams are identified as versatile building blocks for the enantioselective construction of structurally diverse piperidine-containing natural products and bioactive compounds, which potentially include derivatives of the subject compound. These lactams enable the introduction of substituents in a regio- and stereocontrolled manner, paving the way for synthesizing complex molecules including quinazoline derivatives (Escolano, Amat, & Bosch, 2006).

Antimicrobial and Anticancer Studies

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. These studies involve molecular docking and biological evaluation, indicating significant activity against various microbial strains and cancer cell lines, which highlights the potential therapeutic applications of these compounds (Mehta et al., 2019).

Metabolite Identification and Drug Disposition

Research involving (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) as a novel If channel inhibitor showcases the process of identifying human metabolites and investigating the transporter-mediated renal and hepatic excretion of these metabolites. Such studies are crucial for understanding the pharmacokinetics and metabolism of potential therapeutic agents, including quinazoline derivatives (Umehara et al., 2009).

Photophysical Studies

The role of excited-state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives, including those related to the quinazoline ring, has been investigated. These studies offer insights into the electronic properties and reactive pathways of fluoroquinolone derivatives under various conditions, relevant for designing compounds with optimized photostability and fluorescence properties (Cuquerella, Miranda, & Bosca, 2006).

Antiproliferative and Enzyme Inhibition Studies

Research on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition demonstrates the compound's potential in cancer therapy. These studies not only explore the synthetic routes but also evaluate the biological activities, cell cycle arrest, apoptosis induction, and molecular docking with the target protein, highlighting the therapeutic potential of quinazoline derivatives in oncology (Hassan et al., 2021).

properties

IUPAC Name

N-[3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c1-13(28)24-16-4-2-3-14(11-16)20(29)26-9-7-17(8-10-26)27-21(30)18-12-15(23)5-6-19(18)25-22(27)31/h2-6,11-12,17H,7-10H2,1H3,(H,24,28)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOWHOCBHCULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide

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